Ethyl pyrrole-1-carboxylate

Description

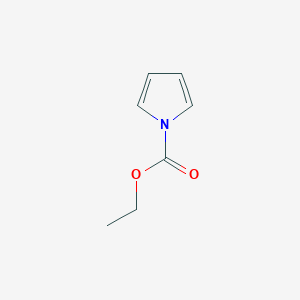

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl pyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-10-7(9)8-5-3-4-6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHANFZMYRFWIID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282629 | |

| Record name | ethyl pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4277-64-9 | |

| Record name | NSC26963 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl Pyrrole 1 Carboxylate and Its N Substituted Analogs

Direct N-Acylation Approaches

Direct acylation of the pyrrole (B145914) nitrogen offers a straightforward route to Ethyl pyrrole-1-carboxylate. This method relies on the deprotonation of the N-H bond, enhancing the nucleophilicity of the nitrogen atom for subsequent reaction with an acylating agent.

Reaction of Pyrrole with Ethyl Chloroformate under Basic Conditions

The reaction of pyrrole with ethyl chloroformate in the presence of a base is a fundamental and widely used method for the synthesis of this compound. The base plays a crucial role in deprotonating the pyrrole N-H (pKa ≈ 17.5 in DMSO), generating the pyrrolide anion, which then acts as a nucleophile.

Commonly used bases include potassium carbonate, which offers a good balance of reactivity and handling convenience. The reaction is typically performed in a polar aprotic solvent, such as acetonitrile, often in conjunction with an ionic liquid like 1-n-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) to facilitate the reaction. researchgate.netresearchgate.net The pyrrolide anion attacks the electrophilic carbonyl carbon of ethyl chloroformate, leading to the displacement of the chloride leaving group and the formation of the desired N-acylated product. The choice of base and solvent system is critical to ensure high regioselectivity for N-acylation over competing C-acylation. researchgate.net

Table 1: Representative Conditions for N-Acylation of Pyrrole

| Reactants | Base | Solvent/System | Product | Key Features |

|---|---|---|---|---|

| Pyrrole, Ethyl Chloroformate | Potassium Carbonate (K₂CO₃) | Acetonitrile / [bmim][BF4] | This compound | Mild conditions, good yields, and high N-selectivity. researchgate.net |

| Pyrrole, Alkyl Halides | Cesium Carbonate (Cs₂CO₃) | Acetonitrile / [bmim][BF4] | N-Alkylpyrroles | Consistent and effective for N-alkylation, demonstrating the utility of carbonate bases. researchgate.net |

Catalytic N-Methoxycarbonylation using Solid Bases for Related Methyl Esters

The use of heterogeneous solid bases as catalysts represents a greener and more sustainable approach for N-alkoxycarbonylation reactions. Solid bases, such as hydrotalcites or their calcined mixed-oxide derivatives, offer advantages like operational simplicity, catalyst recyclability, and reduced waste generation. mdpi.commdpi.com Hydrotalcites are layered double hydroxides with a general formula of [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, which possess tunable basic sites. mdpi.com

In the context of N-methoxycarbonylation to produce the related methyl esters, these solid bases can facilitate the deprotonation of pyrrole at their surface. The resulting activated pyrrole can then react with a methoxycarbonyl source, such as dimethyl carbonate. Although this specific application to pyrrole is less commonly documented than other catalytic routes, the principle leverages the basic properties of materials like hydrotalcite-derived mixed oxides, which are effective catalysts in various organic transformations. mdpi.comiaea.org This methodology avoids the use of stoichiometric amounts of soluble bases, simplifying product purification.

Organometallic Reagent-Mediated Syntheses

The use of pre-formed organometallic derivatives of pyrrole provides a powerful alternative for N-substitution. By converting the weakly acidic pyrrole into a potent nucleophile, these methods allow for reactions with a wider range of electrophiles.

Pyrrolyllithium Reactions with Dialkyl Carbonates

Pyrrolyllithium is readily prepared by the deprotonation of pyrrole with a strong organolithium base, typically n-butyllithium (n-BuLi), in an anhydrous ethereal solvent like diethyl ether. This process quantitatively generates the pyrrolide anion as a lithium salt. Pyrrolyllithium is a highly reactive nucleophile that can be used in reactions with various electrophiles, including dialkyl carbonates such as diethyl carbonate.

The reaction with diethyl carbonate proceeds via nucleophilic acyl substitution at the carbonyl carbon. The pyrrolide anion attacks the carbonate, leading to the formation of this compound and the displacement of an ethoxide leaving group. This method offers a reliable route to the N-acylated product, complementing direct acylation approaches. The use of pyrrolyllithium is also noted in reactions with other acylating agents like ethyl chloroformate. orgsyn.org

Regioselectivity in Reactions of Pyrrolylmagnesium Bromide with Carboxylic Acid Derivatives (N- vs. C-Substitution)

The pyrrolide anion is an ambident nucleophile, meaning it has two reactive sites: the nitrogen atom and the carbon atoms of the ring (primarily C2 and C3). Consequently, reactions with electrophiles can lead to a mixture of N-substituted and C-substituted products. The regiochemical outcome is highly dependent on several factors, including the nature of the counter-ion (e.g., Li⁺ vs. MgBr⁺), the electrophile, the solvent, and the temperature.

When pyrrolylmagnesium bromide (the pyrrole Grignard reagent) is reacted with highly electrophilic carboxylic acid derivatives like acid chlorides or ethyl chloroformate, C-acylation is often the predominant pathway. orgsyn.orgnsf.gov This is explained by Hard and Soft Acid-Base (HSAB) theory. The magnesium cation is less polarizing than the lithium cation, resulting in a "softer" pyrrolide nucleophile. The carbonyl carbon of an acid chloride or chloroformate is a "hard" electrophilic center. According to HSAB principles, hard-hard and soft-soft interactions are favored. However, the reaction of the pyrrole Grignard reagent often favors attack at the more polarizable C2 position, leading to products like ethyl pyrrole-2-carboxylate. orgsyn.org Achieving selective N-acylation with Grignard reagents can be challenging and often requires specific conditions or less reactive acylating agents. nsf.govresearchgate.net

Table 2: Regioselectivity in Pyrrolide Acylation

| Pyrrole Derivative | Acylating Agent | Typical Major Product | Rationale for Selectivity |

|---|---|---|---|

| Pyrrolylmagnesium bromide | Ethyl Chloroformate | Ethyl pyrrole-2-carboxylate (C-acylation) | Reaction favors attack at the C2 position of the "soft" pyrrolide anion. orgsyn.org |

| Pyrrolyllithium | Diethyl Carbonate | This compound (N-acylation) | Generally favors N-substitution, especially with less reactive electrophiles. |

| Pyrrole + K₂CO₃ | Ethyl Chloroformate | This compound (N-acylation) | The potassium counter-ion and reaction conditions favor nucleophilic attack from the nitrogen. researchgate.net |

Intramolecular Carbenoid Reactions for Pyrrole-Fused Systems

Beyond simple N-substitution, advanced methodologies can construct complex polycyclic systems where the pyrrole ring is fused to another ring. Intramolecular reactions involving metal carbenoids are a powerful tool for this purpose, enabling the formation of new carbon-carbon bonds through C-H insertion or annulation pathways.

This strategy typically involves a pyrrole ring tethered to a diazo compound. In the presence of a transition metal catalyst, most commonly a rhodium(II) complex such as rhodium(II) acetate (Rh₂(OAc)₄), the diazo group is converted into a highly reactive metal carbenoid intermediate. acs.orgcaltech.edu This electrophilic species can then react intramolecularly with the electron-rich pyrrole ring.

Depending on the structure of the substrate and the position of the tether, the carbenoid can undergo formal C-H insertion into one of the pyrrole's C-H bonds or engage in an annulation reaction. These transformations are highly valuable for the diastereoselective synthesis of complex fused heterocyclic frameworks, such as pyrrolo[2,1-a]isoindoles. nih.govresearchgate.netnih.gov The reaction proceeds under mild conditions and provides access to molecular architectures that are difficult to assemble using other methods. acs.orgcaltech.edunih.gov

Copper(I) or Lewis Acid-Promoted Decomposition of Diazo Compounds

The decomposition of diazo compounds, particularly ethyl diazoacetate, in the presence of copper(I) or Lewis acid catalysts provides a powerful method for the functionalization of pyrroles and the synthesis of pyrrole derivatives. This approach typically involves the in situ generation of a carbene or carbenoid species that can undergo various transformations.

Copper(I)-catalyzed reactions of ethyl diazoacetate with pyrrole substrates can lead to the selective functionalization of the pyrrole ring. For instance, the reaction of 1-methyl-1H-pyrrole with ethyl diazoacetate, catalyzed by a copper complex, results in the formal insertion of the :CHCOOEt carbene into the Cα-H bond of the pyrrole ring, yielding ethyl 2-(1-methyl-1H-pyrrol-2-yl)acetate researchgate.net. This methodology allows for the direct C-H functionalization of the pyrrole core, providing a route to pyrrole acetic acid esters, which are valuable synthetic intermediates. The choice of catalyst and ligands is crucial in controlling the selectivity of the reaction.

Lewis acids can also promote the reaction of diazo compounds with various substrates to form pyrrole rings. For example, the Lewis acid-promoted cyclization of N-sulfonyl vinylogous carbamates, which can be derived from diazo compounds, offers a pathway to 2,3-disubstituted pyrroles nih.gov. In these reactions, the Lewis acid activates the substrate, facilitating an intramolecular cyclization to form the pyrrole ring. A variety of Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), can be employed to catalyze these transformations, and the reaction conditions can be tuned to optimize the yield of the desired pyrrole product.

| Catalyst | Diazo Compound | Substrate | Product | Yield (%) | Reference |

| TpBr₃Cu(NCMe) | Ethyl diazoacetate | 1-Methyl-1H-pyrrole | Ethyl 2-(1-methyl-1H-pyrrol-2-yl)acetate | - | researchgate.net |

| BF₃·OEt₂ | - | N-sulfonyl vinylogous carbamates | 2,3-Disubstituted pyrroles | up to 87% | nih.gov |

Formation of Pyrrolizidine and Related Fused Heterocycles

This compound and its derivatives serve as versatile building blocks for the synthesis of more complex heterocyclic systems, including pyrrolizidine and other fused heterocycles. These fused systems are of significant interest due to their presence in a wide range of biologically active natural products.

The synthesis of pyrrolizidine derivatives can be achieved through multi-step sequences that often involve the construction of a pyrrole ring followed by annulation to form the bicyclic system. While direct use of this compound is not extensively documented in this context, the functional groups present in its derivatives, such as esters and other substituents on the pyrrole ring, are instrumental in carrying out the necessary cyclization reactions. For instance, the intramolecular cyclization of a suitably functionalized N-substituted pyrrole can lead to the formation of the pyrrolizidine core.

The synthesis of other fused pyrrole systems, such as pyrrolo[1,2-a]quinolines and indolizines, can be accomplished using 1,3-dipolar cycloaddition reactions. In this approach, a heterocyclic ylide is generated in situ and reacted with a dipolarophile, such as ethyl propiolate, to construct the fused pyrrole ring system nih.gov. This method allows for the regioselective formation of a variety of fused heterocycles with a pyrrole core.

Cascade and One-Pot Synthetic Strategies

Cascade and one-pot reactions have emerged as powerful tools in organic synthesis, offering increased efficiency and sustainability by minimizing purification steps and reducing waste. Several such strategies have been developed for the synthesis of this compound and its analogs.

The Michael addition-cyclization cascade is a widely used strategy for the construction of cyclic compounds, including pyrroles. This protocol typically involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form the ring.

In the context of pyrrole synthesis, an aza-Michael addition-cyclization sequence can be employed. This involves the reaction of a primary amine with an unsaturated dicarbonyl compound or its equivalent. The initial Michael addition of the amine is followed by an intramolecular condensation to form a dihydropyrrole intermediate, which can then be oxidized to the aromatic pyrrole nih.gov. This one-pot process allows for the synthesis of polysubstituted pyrrole-2-carboxylates from readily available starting materials like chalcones and glycine esters acs.org.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| Chalcones | Glycine ethyl ester hydrochloride | Pyridine, heat; then DDQ | Ethyl pyrrole-2-carboxylates | 48% (overall) | acs.org |

| Alkyl acetoacetates | Dialkyl acetylenedicarboxylates, amines | K₂CO₃ | Pentasubstituted pyrroles | - | nih.gov |

The Barton–Zard reaction is a classic and versatile method for the synthesis of pyrroles. It involves the reaction of a nitroalkene with an α-isocyanide, typically an isocyanoacetate, in the presence of a base wikipedia.orgsynarchive.com. This reaction proceeds through a sequence of steps including a Michael addition, cyclization, and elimination of the nitro group to afford the pyrrole ring wikipedia.org.

This methodology is particularly useful for the synthesis of fused pyrrole systems. By using cyclic nitroalkenes as starting materials, a variety of fused pyrrole derivatives can be accessed. For example, the reaction of 3-nitro-2H-chromenes with ethyl isocyanoacetate provides a regioselective one-pot method for the synthesis of 2,4-dihydrochromeno[3,4-c]pyrroles mdpi.com. This reaction demonstrates the power of the Barton-Zard reaction in constructing complex heterocyclic scaffolds in a single step.

| Nitroalkene | Isocyanide | Base | Product | Yield (%) | Reference |

| 3-Nitro-2H-chromenes | Ethyl isocyanoacetate | K₂CO₃ | 2,4-Dihydrochromeno[3,4-c]pyrroles | 63-94% | mdpi.com |

In recent years, there has been a significant shift towards more environmentally friendly and efficient synthetic methods. Microwave-assisted synthesis and solvent-free reactions have gained prominence in this regard, often leading to shorter reaction times, higher yields, and simpler work-up procedures.

Microwave irradiation has been successfully applied to various pyrrole syntheses, including the Paal-Knorr reaction and multicomponent reactions pensoft.netrsc.org. For instance, the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with various amines can be significantly accelerated under microwave irradiation, providing N-substituted pyrroles in high yields nih.gov.

Solvent-free, or neat, reaction conditions represent another green chemistry approach. The reaction of 2,5-dimethoxytetrahydrofuran with aromatic amines to form N-arylpyrroles can be carried out efficiently without a solvent, sometimes even without a catalyst, by simply heating the reactants beilstein-journals.orgresearchgate.net. An iodine-catalyzed, microwave-induced reaction of 2,5-dimethoxytetrahydrofuran and various amines under solventless conditions also provides an expeditious route to N-substituted pyrroles in excellent yields nih.gov.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| 2,5-Dimethoxytetrahydrofuran | Various amines | Microwave, I₂ catalyst, solvent-free | N-Substituted pyrroles | 75-98% | nih.gov |

| 2,5-Dimethoxytetrahydrofuran | Aromatic amines | Heat, solvent-free, catalyst-free | N-Arylpyrroles | 66-94% | beilstein-journals.org |

| Furan-2,5-dione | 3-Phenylenediamine | Microwave, ethanol | Pyrrole derivative | 83% | pensoft.net |

Functionalization of Pyrrole Precursors for Targeted this compound Derivatives

The synthesis of specific, highly functionalized this compound derivatives often relies on the strategic modification of pre-existing pyrrole precursors. This approach allows for the introduction of a wide array of substituents at various positions of the pyrrole ring, enabling the fine-tuning of the molecule's properties for specific applications.

A common strategy involves the synthesis of a core pyrrole structure, such as ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, which can then be subjected to further chemical transformations guidechem.comchemicalbook.com. For example, the formyl group can be introduced at the 5-position of the pyrrole ring via a Vilsmeier-Haack reaction. This formylated pyrrole can then undergo condensation with various acetophenone derivatives to yield chalcone-like molecules, such as (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives researchgate.net. These reactions highlight how a simple pyrrole precursor can be elaborated into more complex and potentially biologically active compounds.

Furthermore, the nitrogen atom of the pyrrole ring can be functionalized through N-alkylation or N-arylation reactions. For instance, benzimidazolium salts can react with dipolarophile alkynes to generate pyrrole derivatives with diverse substituents on the nitrogen atom nih.gov. These functionalization strategies provide a versatile toolkit for creating libraries of targeted this compound derivatives.

| Pyrrole Precursor | Reagent(s) | Product | Reference |

| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | Vilsmeier-Haack reagent, then acetophenones | (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives | researchgate.net |

| Benzimidazolium salts | Asymmetrical acetylenes | N-substituted cyanopyrrole-4-carboxylates | nih.gov |

Radical Arylations for Regioselective C2-Functionalization

A significant advancement in the C-H functionalization of pyrroles is the development of a copper-catalyzed radical arylation process. This method facilitates the regioselective introduction of aryl groups at the C2 position of the pyrrole ring under neutral, room-temperature conditions rsc.orgnih.gov. The reaction utilizes anilines as the aryl source, which are converted in situ to aryl diazonium salts.

The general mechanism involves the reaction of an aniline with tert-butyl nitrite (t-BuONO) to generate a reactive aryl diazonium salt. A copper(I) catalyst then engages in a single-electron transfer (SET) with the diazonium salt to produce an aryl radical and a copper(II) species. This highly reactive aryl radical then adds preferentially to the electron-rich C2 position of the pyrrole ring. Subsequent oxidation and deprotonation yield the C2-arylated pyrrole product and regenerate the copper(I) catalyst. Experimental and theoretical studies have highlighted the critical role of calcium carbonate (CaCO₃) in promoting the reaction and ensuring high regioselectivity rsc.orgsemanticscholar.org. The radical nature of this transformation has been established through experiments involving radical traps like TEMPO dntb.gov.ua.

While this methodology has been broadly developed for pyrroles, its application provides a strategic pathway for the C2-arylation of N-substituted analogs like this compound rsc.orgnih.gov.

| Component | Role/Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Pyrrole Substrate | Starting Material | N-substituted or unsubstituted pyrrole | rsc.org |

| Aryl Source | Aniline derivative | - | rsc.orgnih.gov |

| Diazonium Salt Formation | tert-Butyl nitrite (t-BuONO) | In situ generation | rsc.org |

| Catalyst | Copper salt (e.g., CuBr) | Catalytic amount | rsc.org |

| Additive | Calcium Carbonate (CaCO₃) | - | rsc.orgnih.gov |

| Solvent | Acetonitrile (MeCN) | - | rsc.org |

| Temperature | Room Temperature | - | rsc.orgnih.gov |

Halogenation Strategies for Specific Halogenated Pyrrole Carboxylates

The synthesis of halogen-doped pyrrole building blocks is essential for medicinal chemistry, as the introduction of halogens can significantly modulate a molecule's biological activity. Specific and regioselective halogenation of pyrrole carboxylates has been achieved using various modern reagents and strategies nih.gov.

Fluorination: Direct fluorination of the pyrrole ring can be challenging due to the high reactivity of many fluorinating agents, which can lead to polymerization researchgate.net. However, the electrophilic fluorinating reagent Selectfluor has proven effective for the controlled fluorination of certain pyrrole carboxylate derivatives. For example, the treatment of ethyl 5-methyl-1H-pyrrole-2-carboxylate with Selectfluor in a mixture of acetonitrile and acetic acid at 0 °C yields Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate nih.gov. This reaction demonstrates regioselectivity for the C4 position, providing a valuable fluorinated building block nih.gov.

Chlorination: Chlorination can be achieved using reagents such as N-chlorosuccinimide (NCS). The synthesis of multi-chlorinated pyrroles is also of significant interest. For instance, ethyl 5-(chloromethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate is a key intermediate that can be prepared from commercially available starting materials nih.gov. This compound serves as a precursor for further functionalization, such as the conversion of the chloromethyl group to an azidomethyl group using sodium azide and potassium iodide, which can then be reduced to an aminomethyl group nih.gov.

| Starting Material | Halogenating Agent | Product | Conditions | Reference |

|---|---|---|---|---|

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Selectfluor | Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | Acetonitrile/AcOH, 0 °C, 2 h | nih.gov |

| Ethyl 5-(chloromethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | NaN₃, KI | Ethyl 5-(azidomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | DMF, r.t., 1.5 h | nih.gov |

These advanced synthetic methodologies provide efficient and regioselective routes to functionalized this compound analogs, opening avenues for the synthesis of novel compounds with potential applications in various fields of chemical and pharmaceutical research.

Chemical Reactivity and Mechanistic Investigations of Ethyl Pyrrole 1 Carboxylate

Isomerization and Rearrangement Processes

Investigations into the synthesis and reactivity of pyrrole (B145914) carboxylates have revealed pathways for the formation of isomeric products and various side products. While the concept of a direct thermal rearrangement from the N-substituted to a C-substituted isomer is a point of interest, mechanistic studies often point towards isomer formation during the initial acylation process, particularly in reactions involving organometallic reagents.

The formation of Ethyl pyrrole-2-carboxylate alongside Ethyl pyrrole-1-carboxylate is a known outcome in certain synthetic procedures. For instance, the reaction of a pyrrole Grignard reagent with ethyl carbonate can yield this compound as the main product, but also traces of the C-acylated isomer, Ethyl pyrrole-2-carboxylate cdnsciencepub.com. Deuterium labeling experiments have been employed to probe the mechanism of these acylation reactions. Studies on the reaction between the pyrrole Grignard reagent and methyl 1-pyrrolecarboxylate have shown that the formation of C2-acylated products, such as 1,2'-dipyrrolyl ketone, occurs predominantly through direct electrophilic attack at the C2 position of the Grignard reagent cdnsciencepub.comresearchgate.net. This suggests that the C2 isomer may arise from a direct C-acylation pathway competing with N-acylation, rather than a subsequent rearrangement of the N-acylated product cdnsciencepub.comresearchgate.net.

During the acylation of pyrrole derivatives, the formation of ketone byproducts is a notable side reaction. Specifically, 1,2'-dipyrrolyl ketone has been identified as a byproduct in the reaction of the pyrrole Grignard reagent with alkyl carbonates cdnsciencepub.com. The mechanism for the formation of this ketone involves the reaction of the initially formed this compound with another molecule of the pyrrole Grignard reagent cdnsciencepub.comresearchgate.net.

Mechanistic studies using deuterium labeling have elucidated this process, showing that direct acylation occurs at the 2-position of the pyrrole Grignard reagent cdnsciencepub.comresearchgate.net. Furthermore, these investigations revealed that an interchange of the pyrrole rings can happen at an intermediate stage between the 1-substituted pyrrole species and the unreacted Grignard reagent. This ring interchange means that both pyrrole rings in the final 1,2'-dipyrrolyl ketone product can originate from the Grignard reagent cdnsciencepub.comresearchgate.net. The yield of 1,2'-dipyrrolyl ketone can become significant under certain conditions, such as when using a reduced molar equivalent of the acylating agent and applying heat cdnsciencepub.com.

| Reactants | Acylating Agent | Major Product | Isomeric Product | Side Product | Reference |

|---|---|---|---|---|---|

| Pyrrole Grignard Reagent | Ethyl Carbonate | This compound | Ethyl pyrrole-2-carboxylate (trace) | 1,2'-dipyrrolyl ketone (trace) | cdnsciencepub.com |

| Pyrrole Grignard Reagent | Methyl 1-pyrrolecarboxylate | 1,2'-dipyrrolyl ketone | - | - | cdnsciencepub.comresearchgate.net |

Cycloaddition and Annulation Reactions

The pyrrole ring can participate in cycloaddition and annulation reactions, serving as a building block for more complex heterocyclic systems. While specific examples detailing the participation of this compound in these reactions are not extensively documented in the reviewed literature, the reactivity of the pyrrole nucleus and its derivatives provides insight into its potential in such transformations.

Pyrrole and its derivatives can act as dienes or dienophiles in Diels-Alder [4+2] cycloadditions, although the aromaticity of the pyrrole ring can reduce its reactivity compared to non-aromatic dienes researchgate.net. Annulation reactions, which involve the formation of a new ring onto an existing one, are a key strategy for synthesizing fused heterocyclic systems. For example, Pd-catalyzed [4+1] annulation reactions of α-alkenyl-dicarbonyl compounds with primary amines provide a route to highly substituted pyrroles mdpi.com. Similarly, [3+2] annulation strategies, such as the reaction of azirines with heteroaromatic systems, have been developed to construct fused pyrrole rings nih.gov. Photocatalytic [3+2] annulation methods have also been reported for the synthesis of polysubstituted pyrroles under mild conditions rsc.org. The presence of the N-carboxyethyl group would be expected to influence the electronic properties and steric environment of the pyrrole ring, thereby affecting its reactivity and regioselectivity in these types of reactions.

Oxidation Reactions

The pyrrole ring is susceptible to oxidation, a reaction that can lead to either ring-opening or the formation of other cyclic derivatives, depending on the oxidant and reaction conditions.

The pyrrole ring, despite its aromatic character, is an electron-rich heterocycle and can be sensitive to oxidative conditions. This reactivity can lead to ring-opening, polymerization, or the formation of various degradation products. The specific outcome of an oxidation reaction is highly dependent on the nature of the oxidizing agent, the substituents on the pyrrole ring, and the reaction conditions employed. The N-ethoxycarbonyl group in this compound deactivates the ring towards electrophilic attack but does not render it inert to strong oxidizing agents.

Under the action of strong oxidizing agents, the pyrrole ring can undergo oxidative degradation. A common outcome of this process is the formation of maleimide derivatives. This transformation involves the cleavage of the C2-C3 and C4-C5 double bonds of the pyrrole ring and oxidation of the alpha-carbons (C2 and C5) to carbonyl groups. This process effectively converts the five-membered nitrogen heterocycle into a dicarbonyl compound, specifically a derivative of maleimide. While the direct oxidation of this compound to a corresponding maleimide is a plausible pathway, the specific conditions and yields for this transformation require detailed experimental investigation. The stability of the N-substituent during such harsh oxidation is a critical factor.

Reductive Transformations of Ester Groups

The ester functionality of this compound can be selectively reduced without affecting the aromatic pyrrole ring. Standard reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are commonly used to reduce esters to primary alcohols. In the case of this compound, this transformation would yield N-(hydroxymethyl)pyrrole. The choice of reducing agent and reaction conditions is crucial to ensure that the pyrrole ring remains intact, as some reducing agents can also affect the heterocycle under certain conditions. This selective reduction provides a synthetic route to N-substituted pyrroles with different functional groups, expanding the utility of this compound as a building block in organic synthesis.

Advanced Spectroscopic Characterization Techniques for Ethyl Pyrrole 1 Carboxylate Research

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the exact elemental composition of a molecule, which is a definitive method for confirming its chemical formula.

For Ethyl pyrrole-1-carboxylate, the molecular formula is C₇H₉NO₂. The theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement would aim to match this calculated value. Often, the analysis is performed on the protonated molecule, [M+H]⁺. Many studies on substituted ethyl pyrrole (B145914) carboxylates report both the calculated and experimentally found masses for the [M+H]⁺ ion, demonstrating the technique's utility in confirming the synthesis of the target compound. rsc.org

**Table 3: HRMS Data for this compound (C₇H₉NO₂) **

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ | 139.0633 |

| [M+H]⁺ | 140.0706 |

| [M+Na]⁺ | 162.0525 |

Note: The calculated mass for the molecular ion of the isomeric Ethyl 1H-pyrrole-2-carboxylate is 139.063328530 Da. nih.gov

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that involves bombarding the sample with high-energy electrons. This process not only creates a molecular ion (the intact molecule with one electron removed, [M]⁺•) but also causes the molecule to break apart into smaller, characteristic fragments. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation.

The EI-MS spectrum of this compound is expected to show a molecular ion peak at m/z = 139. The fragmentation pattern would be dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for esters and N-acyl compounds include cleavage at the bonds adjacent to the carbonyl group. libretexts.org

Table 4: Predicted Key Fragments in the EI-MS Spectrum of this compound

| m/z | Proposed Fragment Ion | Identity of Lost Fragment |

| 139 | [C₇H₉NO₂]⁺• | Molecular Ion |

| 111 | [C₅H₄NCO]⁺ | •C₂H₅ (Ethyl radical) |

| 94 | [C₅H₄NCO]⁺ | •OC₂H₅ (Ethoxy radical) |

| 67 | [C₄H₅N]⁺• | •COOC₂H₅ (Ethoxycarbonyl radical) |

Note: These fragmentation patterns are predicted based on general principles of mass spectrometry. The relative abundance of each fragment would depend on its stability.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful analytical tool for investigating the molecular structure of compounds like this compound. By measuring the interaction of infrared radiation or the inelastic scattering of monochromatic light, it provides detailed information about the vibrational modes of the molecule's functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds involved. While a dedicated, fully assigned experimental spectrum for this compound is not extensively published, its characteristic absorption bands can be predicted based on the analysis of the pyrrole ring and the N-substituted ethyl carboxylate group. researchgate.netresearchgate.net

The key functional groups in this compound are the aromatic pyrrole ring, the carbonyl group (C=O) of the carbamate, the C-O bond of the ester, and the various C-H and C-N bonds. The expected IR absorption bands and their corresponding vibrational modes are detailed below. A significant feature is the strong carbonyl absorption, which is characteristic of the ester functional group, typically appearing in the 1750-1735 cm⁻¹ region for aliphatic esters. vscht.cz The position of this band is sensitive to its electronic environment; being attached to the pyrrole nitrogen may influence its precise wavenumber.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretching | Aromatic (Pyrrole Ring) |

| 2980-2850 | C-H stretching | Aliphatic (Ethyl Group) |

| ~1740 | C=O stretching | Carboxylate (Ester) |

| ~1530 | C=C stretching | Aromatic (Pyrrole Ring) |

| ~1475 | Ring stretching | Pyrrole Ring |

| ~1380 | C-N stretching | Pyrrole Ring / Carboxylate |

| 1260-1050 | C-O stretching | Ester |

| ~750 | C-H out-of-plane bending | Aromatic (Pyrrole Ring) |

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to IR spectroscopy. It detects vibrational modes that result in a change in the polarizability of the molecule. While IR spectroscopy is particularly sensitive to polar functional groups like carbonyls, Raman spectroscopy is often more effective for identifying non-polar bonds and symmetric vibrations, such as the C=C bonds within the aromatic pyrrole ring. researchgate.net

For this compound, the Raman spectrum would be expected to show strong signals for the pyrrole ring vibrations. researchgate.net The symmetric stretching of the C=C bonds in the ring typically gives rise to prominent bands. researchgate.net The C=O stretching vibration of the carboxylate group, while strong in the IR spectrum, would likely appear as a weaker band in the Raman spectrum. The aliphatic C-H stretching and bending modes of the ethyl group would also be visible.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretching | Aromatic (Pyrrole Ring) |

| 2980-2850 | C-H stretching | Aliphatic (Ethyl Group) |

| ~1740 | C=O stretching | Carboxylate (Ester) |

| ~1580 | C=C symmetric stretching | Aromatic (Pyrrole Ring) |

| ~1390 | C-N stretching | Pyrrole Ring |

| ~1320 | C-C stretching | Pyrrole Ring |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's structure and properties in the solid state.

A search of crystallographic databases indicates that a crystal structure for this compound has not been reported. However, the structures of closely related pyrrole derivatives have been solved, providing valuable insight into the expected molecular geometry and packing. For example, the crystal structure of Ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate reveals the planarity of the pyrrole ring and the electronic effects of its substituents on bond lengths. rsc.org In this analogue, the pyrrole ring's symmetrical bonding is significantly perturbed by the presence of electron-withdrawing groups. rsc.org

For this compound, it would be expected that the pyrrole ring itself is largely planar. The geometry around the nitrogen atom would be trigonal planar, and the ethyl carboxylate group would be attached to it. The orientation of the carboxylate group relative to the plane of the pyrrole ring would be a key structural feature, determined by steric and electronic factors. Intermolecular interactions in the solid state would likely be dominated by van der Waals forces and potentially weak C-H···O hydrogen bonds.

Below are the crystallographic data for an analogous compound, Ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate, to illustrate the type of information obtained from such an analysis. rsc.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.772(3) |

| b (Å) | 14.628(5) |

| c (Å) | 12.187(5) |

| β (°) | 94.20(12) |

| Volume (ų) | 1204.6 |

| Z | 4 |

Applications of Ethyl Pyrrole 1 Carboxylate As a Versatile Synthetic Building Block

Precursor to Complex Pyrrole (B145914) Derivatives and Fused Heterocycles

The chemical architecture of ethyl pyrrole-1-carboxylate makes it an ideal starting point for synthesizing more elaborate pyrrole-containing structures. The N-ethoxycarbonyl group acts as both a protecting group and an activator, influencing the pyrrole's participation in various chemical transformations to build complex molecular frameworks.

Synthesis of Bicyclic Pyrrole Derivatives

One of the most powerful applications of N-alkoxycarbonyl pyrroles, such as ethyl or tert-butyl pyrrole-1-carboxylate, is in the Diels-Alder reaction to form bicyclic systems. researchgate.net Pyrroles can act as dienes in [4+2] cycloaddition reactions with suitable dienophiles. This reaction is a cornerstone for creating the 7-azabicyclo[2.2.1]heptane skeleton, a rigid bicyclic structure that is the core of several important molecules. researchgate.net The electron-withdrawing nature of the N-carboxylate group is crucial for modulating the pyrrole's aromaticity and reactivity, facilitating its participation in these cycloaddition reactions which are otherwise difficult with simple pyrroles. wright.edunih.gov

Formation of Chromeno[3,4-c]pyrroles

The chromenopyrrole moiety is a significant scaffold found in a range of natural and synthetic compounds with notable biological properties. nih.gov While various methods exist for the synthesis of chromeno[3,4-c]pyrroles, such as the Barton-Zard reaction using ethyl isocyanoacetate and 3-nitro-2H-chromenes, a direct synthetic pathway employing this compound as the starting pyrrole source is not prominently featured in recent literature. nih.govresearchgate.net The construction of this specific fused heterocycle typically involves building the pyrrole ring onto a pre-existing chromene structure. nih.gov

Role in the Synthesis of Biologically Active Molecules

The utility of this compound and its analogues extends significantly into medicinal chemistry, where they serve as key intermediates in the synthesis of potent, biologically active compounds.

Precursors to Analgesic Compounds (e.g., Epibatidine)

N-protected pyrroles are critical in the synthesis of epibatidine (B1211577), a potent non-opiate analgesic alkaloid. wright.eduresearchgate.net The core structure of epibatidine is a 7-azabicyclo[2.2.1]heptane ring system. researchgate.net Synthetic strategies frequently employ a Diels-Alder reaction where an N-alkoxycarbonyl pyrrole (such as N-carbomethoxy pyrrole or a related N-protected pyrrole) serves as the diene. researchgate.netwright.edu This cycloaddition step is fundamental for constructing the required bicyclic framework, which is later modified to yield the final epibatidine molecule. This approach highlights the role of compounds like this compound as essential precursors for complex, pharmaceutically relevant alkaloids.

Table 1: Application of N-Protected Pyrroles in Bicyclic System Synthesis

| Precursor | Reaction Type | Bicyclic Product Core | Application Example |

|---|---|---|---|

| N-Carbomethoxy pyrrole | Diels-Alder Reaction | 7-azabicyclo[2.2.1]heptane | Synthesis of Epibatidine |

| 1-(Phenylsulfonyl)pyrrole | Diels-Alder Reaction | 7-azabicyclo[2.2.1]heptane | Synthetic approach to Epibatidine |

Building Blocks for Potential Drug Candidates (e.g., Hepatitis B virus inhibitors)

Pyrrole-based structures are integral to the development of new antiviral agents. Specifically, derivatives of ethyl pyrrole carboxylate have been identified as crucial fragments for potent drug candidates targeting the Hepatitis B virus (HBV). researchgate.net For instance, ethyl 3-fluoro-1H-pyrrole-2-carboxylate is a key building block for a promising preclinical candidate against HBV. researchgate.netnih.gov The synthesis and modification of these pyrrole scaffolds are central to creating molecules that can effectively inhibit viral replication. nih.gov While not this compound itself, its structural isomers and derivatives underscore the importance of the ethyl pyrrole carboxylate motif in the design of novel therapeutics.

Table 2: Pyrrole Carboxylate Derivatives in Drug Discovery

| Compound Derivative | Therapeutic Target | Significance |

|---|---|---|

| Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | Hepatitis B Virus (HBV) | Key fragment for potent drug candidates. researchgate.net |

| Ethyl 5-hydroxy-1H-indole-3-carboxylates | Hepatitis B Virus (HBV) | Displayed significant anti-HBV activities. nih.gov |

Development of Novel Materials and Catalysts

The applications of this compound are not limited to pharmaceuticals. The inherent electronic properties of the pyrrole ring make it a valuable component in materials science, particularly in the field of organic electronics. Pyrrole-based polymers are known for their conductive properties. The N-functionalization of the pyrrole ring, for instance with an ethyl carboxylate group, can enhance the processability and solubility of these materials. This allows for the development of solution-processable organic semiconductors, which are crucial for creating low-cost, flexible electronic devices. While much of the focus has been on other pyrrole isomers, the principles of using N-substitution to tune material properties are broadly applicable. nbinno.com Furthermore, certain iron-containing catalysts have been used in the synthesis of pyrrole-2-carboxylic acid esters, indicating the interplay between pyrrole chemistry and catalysis. researchgate.net

Utilization in the Production of Dyes, Pigments, and Polymers with Specific Properties

While pyrrole and its simple N-alkyl derivatives are well-known precursors for producing conductive polymers like polypyrrole (PPy), the direct use of this compound as a monomer for such applications is not prevalent in the scientific literature. wikipedia.orgmdpi.com The N-ethoxycarbonyl group is strongly electron-withdrawing, which deactivates the pyrrole ring towards the oxidative conditions typically required for polymerization. wikipedia.orgmdpi.com This deactivation makes the formation of the initial radical cation, a key step in oxidative polymerization, significantly more difficult compared to pyrrole or N-alkylpyrroles. wikipedia.org

Similarly, the class of high-performance pigments known as diketopyrrolopyrroles (DPPs) are not typically synthesized from this compound. mdpi.comjetir.org The common synthesis for the DPP core involves the condensation of an aryl nitrile with a succinate (B1194679) diester in the presence of a strong base. jetir.org

However, the pyrrole scaffold itself is a fundamental component in a variety of dyes and functional materials. For instance, pyrrole-based organic dyes are extensively researched for applications in dye-sensitized solar cells (DSSCs). These dyes often feature a donor-π-acceptor (D-π-A) structure, where the pyrrole ring can be part of the conjugated π-bridge that facilitates charge transfer. scielo.brresearchgate.net The synthesis of these complex molecules involves multi-step processes where a functionalized pyrrole, potentially derived from a precursor like this compound after several transformations, could be incorporated. scielo.br

The table below contrasts the properties of a typical polymerizable pyrrole monomer with this compound to illustrate the differences in their suitability for polymerization.

| Compound | N-Substituent | Electronic Nature of Substituent | Suitability for Oxidative Polymerization | Resulting Material |

| N-Ethylpyrrole | Ethyl (-CH₂CH₃) | Electron-donating | High | Conductive Polymer (PEPy) mdpi.com |

| This compound | Ethoxycarbonyl (-COOEt) | Electron-withdrawing | Low | Not typically used as a monomer |

Design of Halogen-Doped Pyrrole Scaffolds for Medicinal Chemistry Research

The introduction of halogen atoms into organic molecules is a critical strategy in medicinal chemistry for modulating a compound's physicochemical and pharmacological properties, such as lipophilicity, metabolic stability, and binding affinity. acs.org this compound serves as a useful starting material for the synthesis of halogenated pyrrole building blocks. The electron-withdrawing nature of the N-carboxylate group directs electrophilic substitution, including halogenation, primarily to the C-4 and C-5 positions of the pyrrole ring. acs.org

Research has demonstrated the synthesis of various halogen-doped pyrrole building blocks from related pyrrole carboxylate esters for use in drug discovery. nih.govresearchgate.netacs.org For example, electrophilic fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate has been achieved using reagents like Selectfluor. nih.govacs.org Similarly, bromination of pyrrole-2-carboxylates can be controlled to yield specific regioisomers. acs.org These halogenated intermediates are then converted into more complex molecules with potential therapeutic applications.

A significant application of these halogenated pyrrole scaffolds is in the development of novel antibacterial agents. Halogen-substituted pyrrole-2-carboxamides are integral fragments of bioactive natural products and synthetic anti-infectives. nih.govresearchgate.net Specifically, these building blocks have been used to synthesize potent nanomolar inhibitors of bacterial DNA gyrase B, a crucial enzyme for bacterial survival, making it an attractive target for antibiotics. nih.govacs.org The halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding of a ligand to its protein target. acs.org

The following table summarizes key halogenated pyrrole building blocks synthesized from pyrrole ester precursors and their application in medicinal chemistry.

| Precursor Compound | Halogenation Reagent/Method | Resulting Halogenated Scaffold | Application/Significance | Reference(s) |

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Selectfluor | Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | Intermediate for DNA gyrase B inhibitors | nih.govacs.org |

| 2-Trichloroacetyl-5-methyl-1H-pyrrole | N-Chlorosuccinimide (NCS) | 4-Chloro-5-methyl-2-(trichloroacetyl)-1H-pyrrole | Building block for anti-infectives | nih.gov |

| Methyl 1H-pyrrole-2-carboxylate | N-Bromosuccinimide (NBS) | Methyl 4-bromo-1H-pyrrole-2-carboxylate | Regioselective bromination for synthesis | acs.org |

| Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | Vilsmeier-Haack reaction (POCl₃, DMF) | Ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate | Key fragment for Hepatitis B virus drug candidate | nih.gov |

Exploration of Biological Activities and Molecular Mechanisms Research Perspectives

Structure-Activity Relationship (SAR) Studies on Ethyl Pyrrole-1-carboxylate Derivatives

The exploration of this compound derivatives has revealed critical insights into the relationship between their chemical structure and biological activity. Structure-Activity Relationship (SAR) studies have been instrumental in identifying key pharmacophoric features and guiding the optimization of lead compounds for various therapeutic targets, including antimalarial and anti-tuberculosis agents.

A notable example comes from the development of pyrrolone antimalarials. nih.govacs.org Initial screenings of compounds containing the pyrrolone motif provided a foundation for systematic SAR studies. nih.govacs.org In this series, the pyrrole (B145914) ring (designated as Ring B) and its substituents were identified as crucial for activity. Computational predictions suggested that the methyl groups on the pyrrole ring were potential sites of metabolic vulnerability. acs.org Subsequent chemical modifications and biological testing provided the following SAR insights:

Substitution on the Pyrrole Ring: The nature of the substituents on the pyrrole ring significantly impacts antimalarial potency. Removal of the two methyl groups from the lead compound resulted in a substantial 20- to 25-fold loss in activity. acs.org Conversely, replacing both methyl groups with larger ethyl groups did not significantly alter the activity, suggesting that this position can tolerate some steric bulk. acs.org

Integrity of the Pyrrole Ring: The pyrrole ring itself was found to be essential for activity. Replacing the pyrrole with other five-membered heterocycles such as imidazole, pyrazole, triazole, thiazole, furan, or isoxazole (B147169) led to a dramatic decrease in antimalarial potency, with activity losses ranging from 20- to 1000-fold. acs.org Similarly, substituting the pyrrole with an aryl ring was also detrimental to the activity. nih.govacs.org

Linking Double Bond: The exocyclic double bond connecting the pyrrole ring to the adjacent pyrrolone ring was also shown to be important. Reduction of this double bond, in an attempt to increase solubility by reducing planarity, resulted in a derivative that was over 10 times less active and chemically less stable. acs.org

In the context of anti-tuberculosis agents targeting the Mycobacterial Membrane Protein Large 3 (MmpL3), SAR studies on pyrrole-2-carboxamide derivatives have also yielded precise structural requirements for potent activity. nih.gov These studies revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring significantly enhanced anti-TB activity. nih.gov Furthermore, introducing bulky substituents to the carboxamide portion of the molecule was also found to be beneficial for potency. nih.gov

The table below summarizes key SAR findings for this compound derivatives from antimalarial studies.

| Modification Site (Ring B - Pyrrole) | Structural Change | Impact on Antimalarial Activity | Reference |

|---|---|---|---|

| Methyl Groups | Removal of both methyl groups | ~20-25 fold loss in activity | acs.org |

| Methyl Groups | Replacement with ethyl groups | No significant change in activity | acs.org |

| Pyrrole Ring | Replacement with imidazole, pyrazole, triazole, thiazole, furan, isoxazole, or aryl rings | ~20-1000 fold loss in activity | acs.org |

| Linking Double Bond | Reduction of the double bond | >10 fold loss in activity | acs.org |

Ligand-Target Interaction Studies via Computational and Experimental Assays

The elucidation of the molecular mechanisms of this compound derivatives has been significantly advanced through a combination of computational modeling and experimental assays. These studies provide detailed pictures of how these ligands interact with their biological targets at an atomic level, guiding rational drug design. semanticscholar.org

Computational Studies:

Molecular docking and molecular dynamics simulations have been widely applied to predict and analyze the binding modes of pyrrole derivatives. For instance, docking studies of ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate were performed to investigate its potential as an inhibitor of acetylcholinesterase (AChE) and α-glycosidase. researchgate.net Similarly, computational modeling of pyrrole-based antitubulin agents targeting the colchicine (B1669291) site revealed two distinct binding modes. The more active compounds were found to bind deeper within the site, forming more extensive hydrophobic interactions with the tubulin protein. researchgate.net

In the development of MmpL3 inhibitors, a structure-guided approach using a pharmacophore model and docking simulations was employed. nih.gov The predicted binding model showed the pyrrole-2-carboxamide scaffold occupying a specific pocket (S4) and forming two crucial hydrogen bonds with Asp645 and Tyr646 residues of the MmpL3 protein. nih.gov Docking studies have also been instrumental in understanding the interactions of fused 1H-pyrrole derivatives with targets like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), revealing high binding affinities. nih.gov For novel pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines designed as inhibitors for the SARS-CoV-2 main protease (Mpro), molecular docking highlighted significant non-covalent interactions within the binding pocket. The most promising compounds displayed key hydrogen bonding interactions with catalytic residues such as Gly143 and Cys145. nih.gov

Experimental Assays:

Experimental methods are crucial for validating computational predictions and quantifying ligand-target interactions. For a series of 2-methyl-3,4,5,10-tetarahydro-pyrrolo[3,2-a]carbazole-1-ethyl carboxylate derivatives, DNA binding studies were conducted using absorption titration experiments. nanoient.org The results indicated that these compounds exhibit a good binding affinity for Calf Thymus DNA (CT-DNA), likely through an intercalation mechanism. nanoient.org

In the investigation of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides as SARS-CoV-2 inhibitors, computational predictions were followed by in vitro enzymatic assays. nih.gov These experiments confirmed that several derivatives have promising inhibitory activity against the viral Mpro enzyme, with IC50 values in the low micromolar range. nih.gov This synergy between computational prediction and experimental validation is a powerful paradigm in modern drug discovery. drugtargetreview.compsu.edu

The table below summarizes various ligand-target interaction studies involving this compound derivatives.

| Derivative Class | Biological Target | Methods Used | Key Findings | Reference |

|---|---|---|---|---|

| Pyrrole-based antitubulin agents | Tubulin (Colchicine site) | Molecular Docking, 3D-QSAR | Higher activity compounds bind deeper in the site with more hydrophobic interactions. | researchgate.net |

| Ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate | AChE, α-glycosidase | Molecular Docking, Molecular Dynamics | Compound identified as a potential inhibitor of both enzymes. | researchgate.net |

| Fused 1H-pyrroles | EGFR, CDK2 | Molecular Docking | Derivatives showed high binding affinity for both kinase targets. | nih.gov |

| Pyrrole-2-carboxamides | MmpL3 | Molecular Docking | Predicted to form hydrogen bonds with Asp645 and Tyr646 in the binding pocket. | nih.gov |

| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines | SARS-CoV-2 Mpro | Molecular Docking, In vitro enzyme assay | Docking predicted H-bonds with Gly143 and Cys145; assays confirmed low micromolar inhibition. | nih.gov |

| Tetarahydro-pyrrolo[3,2-a]carbazole-1-ethyl carboxylates | CT-DNA | Absorption Titration | Good binding affinity via an intercalation mechanism. | nanoient.org |

Q & A

Q. What are the common synthetic routes for Ethyl Pyrrole-1-Carboxylate, and what factors influence their yields?

this compound is synthesized via radical C2 arylation of pyrroles with electron-withdrawing substituents. For example, anilines in the presence of amyl nitrite enable efficient arylations, achieving yields up to 23% under optimized conditions. Another route involves Diels-Alder reactions with electron-deficient dienophiles like (p-toluenesulfonyl)acetylene, which proceed efficiently at elevated temperatures. Yield variations depend on reaction time, temperature, and substituent effects on the pyrrole ring .

Q. How is crystallographic analysis utilized in determining the structure of this compound derivatives?

Single-crystal X-ray diffraction using programs like SHELXL (part of the SHELX suite) resolves molecular geometries and intermolecular interactions. For instance, derivatives such as methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride are characterized via crystallography to confirm stereochemistry and hydrogen-bonding networks. Proper data collection (e.g., high-resolution detectors) and refinement protocols (e.g., twin correction for twinned crystals) are critical .

Q. What spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies substitution patterns and purity. High-performance liquid chromatography (HPLC) determines enantiomeric excess (>99% ee) in chiral derivatives. Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups, respectively. Column chromatography (e.g., n-hexane/ethyl acetate gradients) is standard for purification .

Advanced Research Questions

Q. How can computational DFT methods predict the reactivity of this compound in cycloaddition reactions?

Density Functional Theory (DFT) calculates electronic parameters like Fukui functions and global hardness to predict regioselectivity. For Diels-Alder reactions, DFT models simulate transition states and activation energies, revealing preferential reactivity at the pyrrole C3 position due to electron-withdrawing carboxylate groups. Solvent effects and substituent impacts are modeled using polarizable continuum models (PCMs) .

Q. What strategies resolve contradictions in reported reaction efficiencies of this compound across studies?

Discrepancies in yields (e.g., 23% vs. >50% in radical vs. Diels-Alder routes) are addressed by systematic parameter screening:

Q. What role does this compound play in the synthesis of complex alkaloids like epibatidine?

As a key intermediate, it participates in Diels-Alder reactions with acetylene derivatives (e.g., methyl 3-bromopropiolate) to form bicyclic frameworks. The tert-butoxycarbonyl (Boc)-protected variant (1-(tert-butoxycarbonyl)pyrrole) undergoes cycloaddition to generate epibatidine precursors. Post-functionalization steps (e.g., deprotection, halogenation) finalize the alkaloid structure .

Safety and Best Practices

Q. What safety protocols are recommended when handling this compound and its reactive intermediates?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (GHS Category 2B).

- Ventilation : Use fume hoods to avoid inhalation of vapors (GHS H335).

- Spill management : Absorb with inert material (e.g., sand) and dispose via licensed waste services.

- First aid : Flush eyes with water for 15 minutes; wash skin with soap and water .

Data Management and Reproducibility

Q. How should researchers document experimental protocols involving this compound to ensure reproducibility?

- Detailed logs : Record reagent batches, solvent purity, and instrument calibration.

- Raw data archiving : Deposit NMR spectra, chromatograms, and crystallographic data in public repositories.

- Ethical reporting : Avoid selective data omission; disclose failed experiments to contextualize successful outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.